Violuric acid

Catalog No.
S588982
CAS No.
87-39-8
M.F
C4H3N3O4
M. Wt
157.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Violuric acid

CAS Number

87-39-8

Product Name

Violuric acid

IUPAC Name

6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione

Molecular Formula

C4H3N3O4

Molecular Weight

157.08 g/mol

InChI

InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h(H3,5,6,8,9,10)

InChI Key

HRRVLSKRYVIEPR-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-(Hydroxyimino)barbituric Acid; 5-Isonitrosobarbituric Acid; NSC 56338; VLA; 2,4,5,6(1H,3H)-Pyrimidinetetrone 5-Oxime; Alloxan 5-Oxime;

Canonical SMILES

C1(=C(NC(=O)NC1=O)O)N=O

Isomeric SMILES

C1(=NO)C(=O)NC(=O)NC1=O

The exact mass of the compound Violuric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56338. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Barbiturates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Violuric acid is a pyrimidinetetrone oxime that functions as a potent, multi-dentate chelating ligand. It is widely recognized for forming intensely and distinctively colored complexes with a range of metal ions, a property foundational to its use in spectrophotometric analysis and as a colorimetric indicator [1]. The compound exists as an anhydrous solid (CAS 87-39-8) or a more stable monohydrate, both serving as direct precursors for metal complexes and functional materials. Its utility is defined by the specific coordination chemistry of its deprotonated violurate anion, which differs significantly from related pyrimidine structures [2].

Substituting Violuric Acid with its precursor, barbituric acid, is functionally ineffective, as barbituric acid lacks the critical 5-oxime group required for strong chelation and must first be converted to violuric acid through a nitrosation reaction [1]. Using a close structural analog like alloxan also fails, as it exhibits a different and more complex redox cycling behavior, which can generate undesirable reactive oxygen species, in contrast to the more defined electrochemical properties of violuric acid. These differences in chemical reactivity, chelation strength, and redox behavior mean that substitution can lead to complete failure in analytical assays, altered product characteristics in materials synthesis, and poor reproducibility [2].

Direct Precursor Efficiency: Bypasses Additional Synthesis Step Required for Barbituric Acid

Violuric acid is the functionally active chelating agent, whereas its common precursor, barbituric acid, is not an effective chelator for many applications until it undergoes a chemical conversion. The synthesis of violuric acid from barbituric acid requires a separate nitrosation reaction, typically using sodium nitrite and acid [1]. Procuring violuric acid directly eliminates this entire synthesis step, saving significant time, material costs, and waste processing associated with the conversion.

Evidence DimensionRequired Process Steps for Chelation Activity
Target Compound DataReady for use as a chelating agent upon dissolution.
Comparator Or BaselineBarbituric Acid: Requires a multi-reagent chemical synthesis (nitrosation) to become an active chelator.
Quantified DifferenceEliminates one complete synthesis and purification cycle.
ConditionsStandard laboratory or industrial synthesis of metal complexes or analytical reagents.

This provides a direct economic and efficiency advantage, reducing process complexity, reagent consumption, and labor time for labs and manufacturers.

Tuned Chelation Strength: Differentiated Metal Binding Affinity vs. High-Strength Chelators

Violuric acid forms a stable tris-complex with Iron(II) with an overall stability constant (β₃) on the order of 10⁸ to 10⁹ [1]. This provides strong, colorimetrically useful binding. In contrast, a common benchmark for Fe(II) analysis, 1,10-phenanthroline, forms a significantly more stable complex with a stability constant (log β₃) of approximately 21.3, corresponding to a β₃ value of ~10²¹ [2]. The moderate binding strength of violuric acid is advantageous in systems where excessively strong, quasi-irreversible chelation by agents like phenanthroline could interfere with other components or where reversible binding is desired.

Evidence DimensionOverall Stability Constant (β₃) with Iron(II)
Target Compound Dataβ₃ ≈ 8.3 x 10⁸
Comparator Or Baseline1,10-Phenanthroline: β₃ ≈ 2.0 x 10²¹
Quantified DifferenceApproximately 12-13 orders of magnitude lower binding affinity than 1,10-phenanthroline.
ConditionsAqueous medium, 25°C, ionic strength 0.5M for violuric acid; standard conditions for 1,10-phenanthroline.

Selecting violuric acid allows for precise control over chelation strength, making it a better choice for applications requiring moderate affinity, such as in certain biological assays, catalysis, or specialized sensors where a benchmark chelator would be too aggressive.

Defined Thermal Behavior: Predictable Processing Window for Anhydrous and Hydrated Forms

Anhydrous violuric acid exhibits a high decomposition temperature, typically cited around 247°C [1]. The commercially available monohydrate form offers enhanced handling stability, particularly for the hygroscopic anhydrous solid . Thermal studies on related metal violurates show that dehydration (loss of water of crystallization) occurs at a much lower temperature range (50-175°C) than the decomposition of the violurate ring itself (>225°C) [2]. This wide temperature gap between dehydration and decomposition provides a clear and predictable processing window for applications requiring thermal drying, solvent removal, or melt processing without degrading the core molecule.

Evidence DimensionThermal Event Temperatures
Target Compound DataDecomposition: ~247°C (anhydrous). Dehydration of related salts: 50-175°C.
Comparator Or BaselineN/A (Intrinsic property defining processing window).
Quantified DifferenceA processing window of at least 50°C exists between the end of dehydration and the onset of decomposition.
ConditionsThermogravimetric analysis (TGA) in a static air atmosphere for related salts.

This predictable thermal behavior ensures that the material can be processed (e.g., dried, formulated) without unintended degradation, leading to higher batch-to-batch consistency and final product quality.

Colorimetric Reagents for Specific Metal Ion Analysis

For the spectrophotometric determination of ions like Fe(II), Cu(II), or Co(II) where a distinct color change and moderate binding affinity are required to avoid interference from stronger chelating agents already present in the sample matrix. Its unique spectral properties allow for clear quantification [1].

Precursors for Synthesis of Coordination Polymers and Pigments

As a direct, ready-to-use ligand for synthesizing metal-violurate complexes. Its defined thermal processing window allows for controlled dehydration and formation of anhydrous complexes used as specialty pigments or functional materials without requiring in-situ generation from precursors like barbituric acid [2].

Redox Mediators in Enzymatic and Electrochemical Systems

In biosensors or enzymatic catalysis (e.g., with laccases) where a stable compound with a well-defined redox potential is necessary to facilitate electron transfer. Unlike alloxan, it does not engage in complex redox cycling that generates reactive oxygen species, ensuring a more controlled and specific electrochemical response [3].

XLogP3

-1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

157.01235559 Da

Monoisotopic Mass

157.01235559 Da

Heavy Atom Count

11

UNII

05RFR8AC84

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antioxidants

Pictograms

Irritant

Irritant

Other CAS

87-39-8

Wikipedia

Violuric acid

General Manufacturing Information

2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime: INACTIVE

Dates

Last modified: 08-15-2023

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